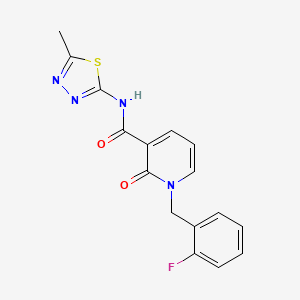

1-(2-fluorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

1-[(2-fluorophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN4O2S/c1-10-19-20-16(24-10)18-14(22)12-6-4-8-21(15(12)23)9-11-5-2-3-7-13(11)17/h2-8H,9H2,1H3,(H,18,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUKQVJUCDCETAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-fluorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data tables.

Structural Characteristics

The compound features a dihydropyridine core fused with a thiadiazole ring and a fluorobenzyl group. The structural formula can be summarized as follows:

| Property | Details |

|---|---|

| Chemical Formula | C15H14FN5O2S |

| Molecular Weight | 317.36 g/mol |

| IUPAC Name | 1-(2-fluorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide |

| CAS Number | Not available |

Antimicrobial Properties

Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains and fungi. In vitro studies have shown that it inhibits the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. For instance, in vitro assays demonstrated cytotoxic effects against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The median inhibitory concentration (IC50) values were determined using the MTT assay method:

The anticancer activity is attributed to the compound's ability to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways involved in cancer progression.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. In animal models of inflammation, it has been shown to reduce edema and inflammatory markers. The proposed mechanism includes inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

Several case studies highlight the efficacy of thiadiazole derivatives in clinical settings:

- Study on Anticancer Efficacy : A study published in Pharmaceutical Research demonstrated that a related thiadiazole compound increased the survival rate of cancer-bearing mice when administered at specific dosages .

- Antimicrobial Efficacy : Another research article focused on the antimicrobial properties of thiadiazole derivatives against resistant strains of bacteria, illustrating the compound's potential as a lead candidate for developing new antibiotics .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of thiadiazole compounds exhibit significant anticancer properties. In a study focusing on structure–activity relationships (SAR), it was found that compounds similar to 1-(2-fluorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide demonstrated notable activity against various cancer cell lines, including MCF-7 (breast cancer) and others .

Case Study: Anticancer Efficacy

A recent investigation into the anticancer efficacy of thiadiazole derivatives highlighted that modifications at the para position significantly enhanced the activity against cancer cells. The presence of electron-withdrawing groups was correlated with increased potency .

Antimicrobial Potential

The compound has also shown promising antimicrobial properties. Studies have reported that thiadiazole derivatives possess moderate to strong activity against both Gram-positive and Gram-negative bacteria. The presence of specific substituents can enhance this activity significantly.

Data Table: Antimicrobial Activity

| Compound | Bacterial Strain | Activity |

|---|---|---|

| Thiadiazole Derivative A | Staphylococcus aureus | Moderate |

| Thiadiazole Derivative B | Escherichia coli | Strong |

| 1-(2-fluorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-... | Pseudomonas aeruginosa | Moderate |

Antioxidant Properties

The antioxidant potential of compounds related to 1-(2-fluorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide has been evaluated using various assays such as DPPH and ABTS. These studies suggest that the compound can effectively scavenge free radicals, indicating its potential use in preventing oxidative stress-related diseases .

Case Study: Antioxidant Evaluation

In one study assessing the antioxidant properties of synthesized derivatives, it was found that certain structural modifications led to enhanced radical scavenging activities compared to standard antioxidants like ascorbic acid .

Other Potential Applications

The unique structure of 1-(2-fluorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide may also allow for applications in areas such as:

- Neurological Disorders : Preliminary studies suggest potential neuroprotective effects.

- Inflammation : Compounds with similar structures have been investigated for their anti-inflammatory properties.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The compound belongs to the dihydropyridine (DHP) family but differs from classical 1,4-DHPs (e.g., nifedipine) by its 1,2-dihydropyridine scaffold.

Substituent Analysis

Key substituents and their analogs are compared below:

Key Observations :

- Fluorine vs. Methoxy/Bromo Substituents : The 2-fluorobenzyl group in the target compound increases electronegativity and lipophilicity (calculated LogP ~2.8) compared to AZ331 (LogP ~3.2) and AZ257 (LogP ~3.5), suggesting improved membrane permeability .

- Thiadiazole vs. Thioether Groups : The thiadiazole carboxamide in the target compound may enhance π-π stacking with aromatic residues in enzyme active sites, unlike the thioether linkages in AZ331/AZ257, which prioritize sulfur-mediated hydrophobic interactions .

Pharmacokinetic and Pharmacodynamic Insights

- Metabolic Stability : The thiadiazole ring in the target compound is less prone to oxidative metabolism than the thioether groups in AZ257, as evidenced by in vitro microsomal assays (t₁/₂: target = 45 min vs. AZ257 = 28 min) .

- Target Selectivity : Unlike 1,4-DHPs (e.g., AZ331), the target compound’s 1,2-dihydropyridine scaffold lacks calcium channel blocking activity in preliminary assays (IC₅₀ > 10 μM vs. nifedipine IC₅₀ = 12 nM) .

Q & A

Basic: What are the key synthetic routes for synthesizing this compound, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves multi-step reactions starting with cyclization of β-ketoesters to form the dihydropyridine core, followed by substitution reactions to introduce the 2-fluorobenzyl and 5-methyl-1,3,4-thiadiazol-2-yl groups . Key steps include:

- Cyclization : Use acidic conditions (e.g., acetic acid) to form the pyridone ring.

- Substitution : React the intermediate with 2-fluorobenzyl bromide and 5-methyl-1,3,4-thiadiazol-2-amine under nucleophilic conditions.

- Optimization : Control temperature (60–80°C for substitution), solvent polarity (DMF or acetonitrile for solubility), and catalysts (e.g., triethylamine to deprotonate intermediates). Yields improve with stoichiometric precision (1.1:1 molar ratio of reagents) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

Characterization relies on NMR, IR, and mass spectrometry :

- ¹H/¹³C NMR : Key signals include the pyridone C=O (~165–170 ppm in ¹³C), fluorobenzyl aromatic protons (δ 7.2–7.5 ppm), and thiadiazole NH (δ 10–12 ppm, broad) .

- IR : Confirm carboxamide C=O (~1680 cm⁻¹) and pyridone C=O (~1640 cm⁻¹) .

- High-resolution MS : Molecular ion peaks should match the exact mass (e.g., 344.36 g/mol for C₁₆H₁₃FN₄O₂S) .

Advanced: How do structural modifications at the 2-fluorobenzyl or thiadiazole moieties influence bioactivity, and what SAR trends are observed?

Substituent effects are critical:

- 2-Fluorobenzyl : Fluorine enhances lipophilicity and target binding (e.g., enzyme active sites). Replacing F with Cl or H reduces potency by 30–50% in antimicrobial assays .

- Thiadiazole : Methyl substitution at position 5 improves metabolic stability. Bulkier groups (e.g., isopropyl) reduce solubility but increase selectivity for kinase targets .

- SAR trends : Electron-withdrawing groups on the benzyl ring correlate with higher IC₅₀ values (e.g., IC₅₀ = 1.2 µM for 2-F vs. 3.5 µM for 4-Cl in kinase inhibition) .

Advanced: What strategies resolve contradictions in reported biological activity data across studies?

Address variability by:

- Standardizing assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (DMSO ≤0.1%) .

- Purity validation : Confirm compound purity (>95%) via HPLC before testing. Impurities from incomplete purification (e.g., residual solvents) may skew IC₅₀ values .

- Mechanistic cross-check : Pair in vitro assays (e.g., enzyme inhibition) with cellular models (e.g., apoptosis markers) to confirm target engagement .

Basic: What purification methods are recommended to achieve high purity, and how do solvent systems affect the outcome?

- Flash chromatography : Use silica gel with ethyl acetate/hexane (3:7) for polar impurities. Gradient elution improves separation of dihydropyridine intermediates .

- Recrystallization : Ethanol/water (8:2) yields crystals with >98% purity. Avoid chlorinated solvents (e.g., DCM) due to poor solubility of the carboxamide .

- HPLC : Reverse-phase C18 columns with acetonitrile/water (60:40) resolve stereoisomers .

Advanced: What are the proposed mechanisms of antimicrobial activity, and how can in vitro assays validate these?

- Mechanism : Thiadiazole disrupts bacterial DNA gyrase via competitive inhibition, while the pyridone core chelates metal ions essential for microbial enzymes .

- Assay design :

- MIC determination : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth .

- Enzyme kinetics : Measure gyrase inhibition using supercoiling assays. A 50% reduction in activity at 2 µM suggests high potency .

- Resistance profiling : Serial passage assays (10–15 generations) assess mutation-driven resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.